molecular formula C20H22BrN3OS B2676715 (Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 1180036-18-3

(Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2676715
CAS No.: 1180036-18-3
M. Wt: 432.38
InChI Key: ZWHCVFZXEMHLGF-CFRCJOIHSA-N
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Description

(Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Substitution Reactions: The phenyl and morpholino groups are introduced through substitution reactions, often using nucleophilic aromatic substitution.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, compounds similar to this compound may be investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide would depend on its specific biological target. Generally, thiazole derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine.

    Morpholine Derivatives: Compounds like morpholine, N-methylmorpholine, and morpholine-4-carboxylic acid.

Uniqueness

The uniqueness of (Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide lies in its specific structural features, such as the presence of the morpholino and phenyl groups, which may confer unique biological activities or chemical reactivity.

Biological Activity

(Z)-2-methyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.

  • Common Name : this compound
  • CAS Number : 1180038-01-0
  • Molecular Formula : C21_{21}H24_{24}BrN3_3OS
  • Molecular Weight : 446.4 g/mol

Synthesis

The synthesis of this compound typically involves the Knoevenagel condensation reaction between thiazole derivatives and aniline compounds. Variations in the substituents on the thiazole ring can significantly influence the biological activity of the resulting products.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. For instance, related compounds have shown promising activity against various bacterial strains and fungi, indicating potential applications in treating infections.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2dCandida albicans1.23 μg/mL
2eCandida parapsilosis1.23 μg/mL

The above table summarizes findings from studies on similar thiazole derivatives, where compound 2e exhibited comparable activity to established antifungal agents like ketoconazole .

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring enhance cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50_{50} (μM)
2dNIH/3T3148.26
2eNIH/3T3187.66

These results suggest that both compounds exhibit significant cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Ergosterol Synthesis : Similar compounds have been shown to inhibit ergosterol synthesis in fungi, disrupting cell membrane integrity.
  • CYP51 Inhibition : The interaction with the CYP51 enzyme is crucial for antifungal activity, as it plays a significant role in ergosterol biosynthesis.
  • Cytotoxic Pathways : The induction of apoptosis in cancer cells through mitochondrial pathways has been observed with certain thiazole derivatives.

Case Studies

Recent literature has documented various case studies showcasing the effectiveness of thiazole derivatives:

  • Antifungal Activity : A study demonstrated that compound 2e significantly inhibited ergosterol synthesis at rates of 88.638% and 83.373% after 24 and 48 hours, respectively .
  • Anticancer Studies : In vitro studies revealed that thiazole derivatives exhibited potent anticancer effects against multiple cancer cell lines, with IC50_{50} values indicating effective concentrations for therapeutic applications .

Properties

IUPAC Name

N-(2-methylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS.BrH/c1-16-7-5-6-10-18(16)21-20-23(22-11-13-24-14-12-22)19(15-25-20)17-8-3-2-4-9-17;/h2-10,15H,11-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHCVFZXEMHLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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